3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The bromomethyl group can participate in covalent bonding with target molecules, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which impart distinct chemical properties.
Biological Activity
3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of difluoromethyl-substituted hydrazines with suitable electrophiles. Variations in synthetic pathways can lead to different derivatives with modified biological activities. For instance, the introduction of various substituents on the pyrazole ring can significantly influence its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit substantial antimicrobial properties. A study indicated that compounds with similar structures to this compound showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 40 µg/mL, suggesting strong antimicrobial potential.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 20 |
Similar Pyrazole Derivative | S. aureus | 15 |
Similar Pyrazole Derivative | Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been extensively studied. Compounds related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . For example, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Emerging studies suggest that pyrazoles may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . For instance, compounds structurally similar to this compound have been reported to exhibit cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
Case Studies
Several case studies have been documented regarding the biological activities of pyrazoles:
- Study on Anti-inflammatory Effects : A series of substituted pyrazoles were evaluated for their ability to inhibit COX enzymes. One derivative exhibited a selective COX-2 inhibition profile with an IC50 value of 0.02 µM, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Evaluation : In a comparative study, several pyrazole derivatives were tested against resistant bacterial strains. The results indicated that modifications at the 3-position significantly enhanced antimicrobial efficacy .
Properties
Molecular Formula |
C5H5BrF2N2 |
---|---|
Molecular Weight |
211.01 g/mol |
IUPAC Name |
3-(bromomethyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2 |
InChI Key |
GIZKCPHNIDCCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CBr)C(F)F |
Origin of Product |
United States |
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